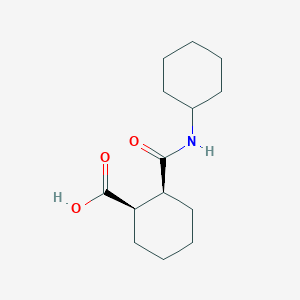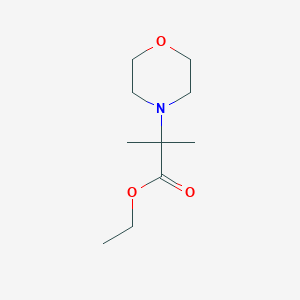
(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid
Overview
Description
(1R,2S)-2-(Cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, also known as CCCA, is a cyclic acid derived from cyclohexane and is used as a synthetic intermediate in the production of various organic compounds. CCCA is a versatile compound with a wide range of applications in the fields of organic and medicinal chemistry. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, CCCA has been used as a catalyst in a variety of reactions and as a reagent for the preparation of heterocyclic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the amide bond between the protected carboxylic acid and cyclohexylamine. The protecting group is then removed to yield the final product.
Starting Materials
Cyclohexanecarboxylic acid, Cyclohexylamine, Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Methanol, Sodium hydroxide, Hydrochloric acid
Reaction
Protection of carboxylic acid group: Cyclohexanecarboxylic acid is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form the corresponding tert-butyl ester., Formation of amide bond: The tert-butyl ester is then reacted with cyclohexylamine in methanol in the presence of triethylamine to form the corresponding amide., Deprotection of carboxylic acid group: The tert-butyl protecting group is removed by treatment with sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid.
Scientific Research Applications
(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has also been used as a catalyst in a variety of reactions and as a reagent for the preparation of heterocyclic compounds. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles and thiophenes.
Mechanism Of Action
The mechanism of action of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is not fully understood. However, it is believed that (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid acts as a proton donor in the formation of a variety of organic compounds. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is believed to act as a catalyst in a variety of reactions, such as the Grignard reaction and the Vilsmeier reaction. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is believed to act as a reagent for the formation of heterocyclic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid are not fully understood. However, it is believed that (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid may have an effect on the metabolism of certain drugs, as well as on the absorption and excretion of certain compounds.
Advantages And Limitations For Lab Experiments
The advantages of using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid in laboratory experiments include its versatility, its low cost, and its availability. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is a relatively safe compound, which makes it well suited for use in laboratory experiments. However, there are some limitations to using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid in laboratory experiments. For example, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is not very soluble in water, which can make it difficult to use in certain reactions. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has a low boiling point, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for the use of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. These include the development of new synthetic methods for the synthesis of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, the development of new applications for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, and the development of new catalytic reactions using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. In addition, there is potential for the development of new pharmaceuticals, agrochemicals, and dyes using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. Furthermore, there is potential for the development of new heterocyclic compounds using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. Finally, there is potential for the development of new biocatalytic reactions using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid.
properties
IUPAC Name |
(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIVKODHWKTHAC-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
17879-66-2 | |
| Record name | CIS-N-CYCLOHEXYLHEXAHYDROPHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748544.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2748546.png)
![2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2748549.png)
![1-[6-(4-Methoxyphenoxy)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2748551.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2748552.png)
![1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748553.png)





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)